1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
Description
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H20N4/c1-8(12-2)11-13-10(14-15(11)3)9-6-4-5-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
GWWPFTDZAAMORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1C)C2CCCC2)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentyl-1-methyl-1H-1,2,4-triazole with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine can be compared with other similar compounds, such as:
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: This compound has a similar structure but differs in the length of the carbon chain attached to the triazole ring.
1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine: This compound has a longer carbon chain, which may affect its chemical and biological properties.
Biological Activity
1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a novel compound characterized by its unique triazole structure, which is known for various biological activities. This compound has garnered interest in pharmaceutical and agrochemical applications due to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H18N4, with a molecular weight of 194.28 g/mol. Its structure includes a cyclopentyl group attached to a triazole ring, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| Structure | Structural Formula |
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. The triazole moiety in this compound may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole and itraconazole.
Anticancer Potential
Recent studies have shown that compounds with triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole derivatives have been evaluated for their cytotoxicity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase .
Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its pharmacodynamics. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in cancer progression or fungal growth inhibition.
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that a series of triazole-coumarin conjugates exhibited strong antitumor activities, particularly through mechanisms involving apoptosis and cell cycle arrest .
- Antifungal Efficacy : Research on related triazoles has shown promising results against various fungal strains, indicating potential for this compound in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
